methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Description
Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A fundamental aspect of research involving methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is the development of efficient synthesis techniques. For instance, the one-pot synthesis of tetrasubstituted thiophenes through [3 + 2] annulation strategy showcases an economical and efficient method for creating complex thiophene derivatives (Sahu et al., 2015). This synthesis route emphasizes the strategic creation of pyranothiophenes, crucial for further chemical transformations.
Heterocyclic Compounds
The research also extends to the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, showcasing the chemical versatility of related compounds. The creation of new heterocyclic systems, such as pyrano[2′,3′:4,5]-thieno[3,2-c]pyridine, from ethyl esters of 4,6-dimethyl-3-hydroxythieno[3,2-c]pyridine-2-carboxylic acid underlines the compound's role in synthesizing novel heterocycles (Volovenko et al., 1983).
Michael Addition Reactions
Moreover, the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, resulting in the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, exemplifies the compound's utility in creating structurally diverse and potentially bioactive molecules (Bakhouch et al., 2015).
Antimicrobial Activities
Lastly, the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives from related compounds, and their subsequent evaluation for antimicrobial activities, highlights the potential pharmaceutical applications of these synthesized molecules. The ability of these compounds to exhibit moderate to high antimicrobial activity against various microorganisms signifies their importance in the development of new therapeutic agents (Aly, 2016).
Properties
IUPAC Name |
methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGVCOTTKLQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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